molecular formula C7H14N4 B15323862 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

Cat. No.: B15323862
M. Wt: 154.21 g/mol
InChI Key: VANYDOICGQXSFQ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine typically involves the following steps:

  • Formation of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: This intermediate can be synthesized through the reaction of ethyl hydrazine with formic acid under controlled conditions.

  • N-Methylation: The carbaldehyde group is then converted to an amine group through reductive amination, followed by methylation using methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Amine derivatives, including secondary and tertiary amines.

  • Substitution Products: Substituted triazoles with different alkyl or aryl groups.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Employed in the production of agrochemicals and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Comparison with Similar Compounds

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is unique due to its specific structural features and biological activity. Similar compounds include:

  • 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A related triazole derivative with different functional groups.

  • 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine: Another triazole derivative with a thioether group.

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: A close structural analog with a different amine group.

These compounds share the triazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)-N-methylethanamine

InChI

InChI=1S/C7H14N4/c1-3-11-7(4-5-8-2)9-6-10-11/h6,8H,3-5H2,1-2H3

InChI Key

VANYDOICGQXSFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCNC

Origin of Product

United States

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